molecular formula C15H17NOS B13999586 4-(Naphthalen-2-ylsulfanylmethyl)morpholine CAS No. 6632-07-1

4-(Naphthalen-2-ylsulfanylmethyl)morpholine

Cat. No.: B13999586
CAS No.: 6632-07-1
M. Wt: 259.4 g/mol
InChI Key: YBXKEYBUONQXPS-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-ylsulfanylmethyl)morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a naphthalen-2-ylsulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-2-ylsulfanylmethyl)morpholine typically involves the reaction of morpholine with a naphthalen-2-ylsulfanyl compound. One common method involves the use of 2-naphthalenethiol and morpholine in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-2-ylsulfanylmethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the naphthalen-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under suitable conditions to modify the sulfur-containing group.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified sulfur-containing groups.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(Naphthalen-2-ylsulfanylmethyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-ylsulfanylmethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Naphthalen-2-ylsulfanylmethyl)morpholine is unique due to the presence of the naphthalen-2-ylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler morpholine derivatives and enhances its potential for specialized applications.

Properties

CAS No.

6632-07-1

Molecular Formula

C15H17NOS

Molecular Weight

259.4 g/mol

IUPAC Name

4-(naphthalen-2-ylsulfanylmethyl)morpholine

InChI

InChI=1S/C15H17NOS/c1-2-4-14-11-15(6-5-13(14)3-1)18-12-16-7-9-17-10-8-16/h1-6,11H,7-10,12H2

InChI Key

YBXKEYBUONQXPS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CSC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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